(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride
Overview
Description
“(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1427195-27-4 . It has a molecular weight of 260.95 and its IUPAC name is 3-bromo-5-hydrazinylpyridine dihydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride” is1S/C5H6BrN3.2ClH/c6-4-1-5(9-7)3-8-2-4;;/h1-3,9H,7H2;2*1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Complex Molecules
One notable application of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is in the synthesis of complex organic compounds. For instance, it has been used in the formation of novel (pyrimido[4,5-e][1,3,4]thiadiazin-7-yl)hydrazines, which were synthesized through cyclocondensation with alkyl-2-phenylhydrazinecarbodithioates and subsequent chlorine atom replacement. This synthesis process has been optimized through microwave-assisted technology, leading to higher yields and shorter reaction times, indicating the compound's utility in improving synthetic efficiency in chemical reactions (Azizian et al., 2010) (Mohammadi, 2013).
Activation of Pyridine Core
Research has also shown that (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride can be used to activate the pyridine nucleus via 1,5-electrocyclization of vinyl pyridinium ylides. This activation is crucial for synthesizing 3-spirodihydroindolizine-2-oxindoles, important core structures in various natural products. The ability to activate the pyridine core showcases the compound's role in facilitating complex chemical transformations (Viswambharan et al., 2010).
Synthesis of Diagnostic Imaging Agents
Interestingly, (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride has been utilized in the synthesis of estradiol derivatives conjugated to organometallic tricarbonyl-Tc(I) and Re(I) complexes. These complexes are designed for the detection of estrogen receptor-positive breast tumors, indicating the compound's potential application in creating diagnostic imaging agents. This synthesis involves several complex steps, including C-N coupling and deprotection, demonstrating the compound's versatility in creating medically relevant molecules (Arterburn et al., 2003).
Fluorescent Probing
The compound has also been explored in the development of fluorescent probes. A study described the design and synthesis of a new fluorescent probe of hydrazine, demonstrating rapid response and significant color changes upon interaction with hydrazine. Such probes are essential for detecting and measuring substances in various biological and chemical contexts (Chunshen et al., 2017).
Safety and Hazards
properties
IUPAC Name |
(5-bromopyridin-3-yl)hydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3.2ClH/c6-4-1-5(9-7)3-8-2-4;;/h1-3,9H,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUDFVMHVHOJLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1427195-27-4 | |
Record name | 3-bromo-5-hydrazinylpyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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